molecular formula C13H15N3 B7630736 8-Methyl-4-pyrrolidin-1-ylquinazoline

8-Methyl-4-pyrrolidin-1-ylquinazoline

Cat. No. B7630736
M. Wt: 213.28 g/mol
InChI Key: UCARMLRVDYVPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-4-pyrrolidin-1-ylquinazoline is a heterocyclic compound that has received significant attention in scientific research due to its potential use as a pharmacological agent. This compound has been synthesized using various methods and has demonstrated promising results in biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 8-Methyl-4-pyrrolidin-1-ylquinazoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also act by modulating the activity of certain neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects
Studies have shown that 8-Methyl-4-pyrrolidin-1-ylquinazoline has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic agent. It has also been shown to possess antitumor activity, indicating its potential use in cancer treatment. Furthermore, it has been shown to possess anticonvulsant activity, suggesting its potential use in epilepsy treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its high purity and good yields. This makes it easier to conduct experiments and obtain reliable results. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects at high doses.

Future Directions

There are several future directions for the study of 8-Methyl-4-pyrrolidin-1-ylquinazoline. One possible direction is to investigate its potential use in the treatment of epilepsy. Another direction is to explore its potential use in cancer treatment. Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
8-Methyl-4-pyrrolidin-1-ylquinazoline is a heterocyclic compound that has demonstrated promising results in scientific research. It has potential applications in the treatment of various diseases such as epilepsy and cancer. However, more studies are needed to fully understand its mechanism of action and potential side effects. With further research, this compound could potentially become a valuable pharmacological agent.

Synthesis Methods

Several methods have been employed in the synthesis of 8-Methyl-4-pyrrolidin-1-ylquinazoline. One of the most common methods involves the reaction of 2-chloro-8-methylquinazoline with pyrrolidine in the presence of a base such as potassium carbonate. This method has been optimized to yield high purity and good yields.

Scientific Research Applications

8-Methyl-4-pyrrolidin-1-ylquinazoline has been the subject of several scientific studies due to its potential use as a pharmacological agent. Studies have shown that this compound has anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to possess anticonvulsant activity and could potentially be used in the treatment of epilepsy.

properties

IUPAC Name

8-methyl-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-5-4-6-11-12(10)14-9-15-13(11)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARMLRVDYVPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-4-pyrrolidin-1-ylquinazoline

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